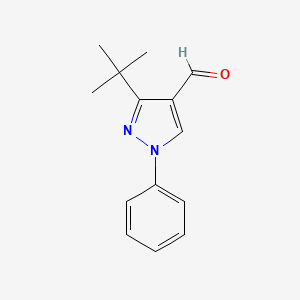

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-tert-butyl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-14(2,3)13-11(10-17)9-16(15-13)12-7-5-4-6-8-12/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZCRVHXVAPFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Properties and Identification

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 819793-66-3) is characterized by its specific structural features and physical properties that influence its synthesis approaches.

| Property | Description |

|---|---|

| CAS Number | 819793-66-3 |

| Molecular Formula | C₁₄H₁₆N₂O |

| Molecular Weight | 228.29 g/mol |

| Structure | Pyrazole ring with tert-butyl at 3-position, phenyl at 1-position, and aldehyde at 4-position |

| Appearance | Pale yellow solid |

| IUPAC Name | 3-tert-butyl-1-phenylpyrazole-4-carbaldehyde |

| InChI | InChI=1S/C14H16N2O/c1-14(2,3)13-11(10-17)9-16(15-13)12-7-5-4-6-8-12/h4-10H,1-3H3 |

General Synthetic Approaches for Pyrazole-4-carbaldehydes

Before detailing specific methods for synthesizing the target compound, it's important to understand the general approaches commonly used for preparing pyrazole-4-carbaldehydes.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction represents one of the most widely employed methods for introducing a formyl group at the 4-position of pyrazoles. This approach typically utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate an iminium intermediate that reacts with the pyrazole ring.

From Pyrazolone Precursors

Another common approach involves the use of pyrazolone derivatives as precursors. These can be converted to the corresponding aldehydes through various transformations including triflation followed by palladium-catalyzed reactions.

Specific Preparation Methods for this compound

Based on the available literature and synthesis patterns for similar compounds, several specific routes can be employed to prepare the target molecule.

Via Triflate Intermediates and Palladium-Catalyzed Coupling

Synthesis Route

- Starting with 3-hydroxy-1-phenyl-1H-pyrazole

- Conversion to the benzyl-protected derivative

- Formylation at the 4-position

- Deprotection to obtain the 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde

- Triflation to create the 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde

- Introduction of the tert-butyl group via palladium-catalyzed coupling

The reaction scheme can be represented as follows:

3-hydroxy-1-phenyl-1H-pyrazole → benzyl-protected derivative → 4-formyl derivative →

3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde → 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde →

this compound

Key Reaction Conditions

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Benzylation | BnCl, NaH, DMF | 0-60°C, 1h | 73-85 |

| Formylation | POCl₃, DMF | 70°C, overnight | 60 |

| Deprotection | TFA, toluene | Room temperature, 2 days | 85 |

| Triflation | Tf₂O, TEA, DCM | Room temperature, 1h | 83 |

| Coupling | Pd(PPh₃)₄, K₃PO₄, tert-butyl source | Reflux, 1-8h | 60-94 |

This synthetic route provides the advantage of high regioselectivity and good yields, although it requires multiple steps and careful handling of intermediates.

Direct Formylation of 3-tert-butyl-1-phenyl-1H-pyrazole

A more direct approach involves the formylation of pre-formed 3-tert-butyl-1-phenyl-1H-pyrazole.

Synthesis Procedure

- Preparation of 3-tert-butyl-1-phenyl-1H-pyrazole from appropriate precursors

- Direct formylation using Vilsmeier-Haack reagent (POCl₃/DMF)

Reaction Conditions

The formylation is typically conducted in anhydrous DMF at 80-90°C for 4-6 hours using 3 equivalents of the Vilsmeier-Haack reagent. The reaction mixture is poured onto crushed ice, neutralized with dilute sodium hydroxide, and allowed to stand overnight. The precipitate is collected and purified by column chromatography to yield the target aldehyde.

It's critical to use anhydrous DMF in this process, as the presence of water can significantly reduce yields or prevent formation of the desired product.

From 3-tert-butyl-1-phenyl-1H-pyrazol-4-ylmethanol

This route involves the oxidation of the corresponding alcohol.

Synthetic Procedure

- Preparation of 3-tert-butyl-1-phenyl-1H-pyrazol-4-ylmethanol

- Oxidation to the corresponding aldehyde

Reaction Conditions

For the oxidation step, manganese dioxide (MnO₂) in acetone at 60°C for approximately 4 hours has been reported as an effective method. The reaction mixture is filtered through celite and concentrated under reduced pressure. The crude material is purified by column chromatography to afford the target aldehyde.

A typical procedure would use approximately 10 equivalents of MnO₂ relative to the alcohol substrate, with yields around 50-55%.

From Hydrazones via Cyclization

This approach utilizes hydrazone precursors that undergo cyclization to form the pyrazole ring.

Starting Materials and Procedure

- Preparation of an appropriate hydrazone from phenylhydrazine and a tert-butyl-containing precursor

- Cyclization using the Vilsmeier-Haack reagent to form the pyrazole ring with simultaneous formylation

Comparative Analysis of Preparation Methods

Each of the described synthetic routes offers distinct advantages and limitations for the preparation of this compound.

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Via triflate intermediates | High regioselectivity, well-documented | Multiple steps, requires palladium catalyst | 60-94 |

| Direct formylation | Fewer steps, simpler procedure | Requires anhydrous conditions, may have regioselectivity issues | 50-70 |

| Oxidation of alcohol | Mild conditions, high selectivity | Requires preparation of alcohol precursor | 50-55 |

| Hydrazone cyclization | One-pot formation of pyrazole and formyl group | May require careful control of reaction conditions | 40-60 |

Purification and Characterization

After synthesis, proper purification and characterization are essential to ensure the quality and identity of the prepared compound.

Purification Techniques

Column chromatography on silica gel is the most commonly employed purification method, typically using ethyl acetate/n-hexane mixtures (1:1 to 1:3 v/v) as eluents. Recrystallization from appropriate solvents can also be employed for final purification.

Characterization Data

The following analytical data can be used to confirm the identity and purity of synthesized this compound:

| Method | Characteristic Data |

|---|---|

| Melting Point | Typically 89-91°C |

| IR (cm⁻¹) | ~3130 (CHarom), ~1670 (C=O), ~1600-1400 (C=C, C-N stretching) |

| ¹H NMR | Characteristic signals for tert-butyl protons (~1.4 ppm), pyrazole H-5 (~8.0-8.5 ppm), aldehyde proton (~9.8-10.0 ppm), and phenyl protons (~7.3-7.5 ppm) |

| ¹³C NMR | Signals for tert-butyl carbons (~30 ppm), quaternary carbon (~33 ppm), aldehyde carbon (~180-185 ppm), and aromatic carbons |

| Mass Spectrometry | Molecular ion peak at m/z 228, base peak typically at m/z 228 or fragment peaks |

Scale-up Considerations and Industrial Applications

For larger-scale preparation, several factors need consideration:

Process Optimization

For industrial applications, the direct formylation route may be preferred due to fewer steps, although careful optimization of reaction conditions is necessary to maintain yield and purity. Considerations include:

- Temperature control during exothermic steps

- Anhydrous conditions maintenance

- Efficient mixing for homogeneous reaction

- Safe handling of reactive reagents like POCl₃

Cost and Sustainability Analysis

| Factor | Triflate Route | Direct Formylation | Alcohol Oxidation |

|---|---|---|---|

| Reagent Cost | High (Pd catalyst, Tf₂O) | Moderate (POCl₃, DMF) | Moderate-High (MnO₂) |

| Step Count | 5-6 | 2-3 | 3-4 |

| Waste Generation | High | Moderate | Moderate |

| Energy Requirements | High | Moderate | Low-Moderate |

| Overall Sustainability | Low | Moderate | Moderate |

Chemical Reactions Analysis

3-tert-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the aldehyde group or the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

The compound's structure, featuring a pyrazole ring and an aldehyde functional group, positions it as a promising candidate for drug development. Pyrazoles are known for their biological activity, and modifications to the 4-carbaldehyde can lead to derivatives with enhanced pharmacological properties.

- Antimicrobial Activity: Research indicates that pyrazole derivatives can exhibit antimicrobial properties. For instance, studies have shown that structurally similar compounds possess activity against various bacterial strains, suggesting that 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde may also demonstrate such effects .

Case Study: Synthesis and Evaluation

A study focused on synthesizing pyrazole derivatives revealed that this compound could serve as a precursor for creating novel compounds with potential antifungal and antibacterial activities. The synthesis involved palladium-catalyzed cross-coupling reactions, yielding several derivatives that were evaluated for their biological activity .

Organic Synthesis

Reactivity and Functionalization:

The aldehyde group in this compound allows for various chemical modifications, making it a versatile building block in organic synthesis.

Synthetic Pathways:

The compound can be utilized in several synthetic routes:

- Cross-Coupling Reactions: Utilizing palladium-catalyzed methods, the compound can be transformed into more complex structures. This approach has been demonstrated to yield high yields of substituted pyrazoles through reactions with aryl boronic acids .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ catalyst, K₃PO₄ base | 50 - 94 |

| Sonogashira Reaction | Pd catalyst, alkenes | Moderate |

| Heck Reaction | Pd catalyst, aryl halides | Moderate |

Material Science

Polymer Chemistry:

The unique structure of this compound may facilitate its use in developing advanced materials. Its ability to form stable derivatives can be exploited in creating polymers with specific properties.

Case Study: Material Development

Research has indicated that pyrazole-based compounds can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymer systems is an area of ongoing investigation .

Mechanism of Action

The mechanism by which 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function . The phenyl and tert-butyl groups may contribute to the compound’s overall hydrophobicity, influencing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Analogues

The following table and analysis highlight key differences between 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its analogues, focusing on substituent effects, physicochemical properties, and applications.

Key Comparative Insights

The phenyl group at the 1-position enhances aromatic stacking interactions, which may improve binding to hydrophobic pockets in enzymes or receptors compared to unsubstituted (1H) analogues .

Physicochemical Properties :

- Lipophilicity : The tert-butyl and phenyl groups synergistically increase hydrophobicity (logP ~3.5 estimated), favoring membrane permeability but limiting aqueous solubility. In contrast, the 3-(tert-butyl)-1H analogue (without phenyl) has higher solubility due to reduced aromaticity .

- Thermal Stability : Bulkier substituents like tert-butyl may improve thermal stability compared to methyl groups, as observed in differential scanning calorimetry (DSC) studies of related pyrazoles .

Synthetic Accessibility :

- The target compound’s synthesis is optimized for scalability, using mild conditions and straightforward purification . In contrast, halogenated derivatives (e.g., 2-chlorophenyl analogue) require additional safety measures due to reactive intermediates .

Biological Relevance :

- Pyrazole aldehydes are often precursors for Schiff base formation, enabling the development of antimicrobial or anticancer agents. The phenyl and tert-butyl groups in the target compound may enhance binding to kinase targets compared to simpler analogues .

- The 2-chlorophenyl derivative () shows higher reactivity but necessitates stringent handling (P201/P202 precautions), limiting its practical use .

Crystallographic Data :

- Structural studies of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde () reveal a planar pyrazole ring with a dihedral angle of 10.2° between the aldehyde and phenyl groups. The tert-butyl analogue likely exhibits greater torsional strain due to steric clashes, affecting crystal packing .

Biological Activity

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 216.28 g/mol. The compound features a pyrazole ring substituted with a tert-butyl group at the 3-position and a phenyl group at the 1-position, along with an aldehyde functional group at the 4-position. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. This interaction can lead to various therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance, derivatives containing the pyrazole structure have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds can induce apoptosis and inhibit cell proliferation by disrupting microtubule assembly .

2. Anti-inflammatory Properties

Research indicates that pyrazole derivatives can act as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX). In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

3. Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties, although more detailed investigations are required to confirm these effects.

Case Study 1: Anticancer Activity

In a study evaluating the effects of similar pyrazole derivatives on breast cancer cells, compounds were shown to enhance caspase activity significantly at concentrations as low as 10 μM, indicating their potential as apoptosis-inducing agents .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole compounds were synthesized and evaluated for their anti-inflammatory activity. The most potent compounds demonstrated significant inhibition percentages in edema models, suggesting their utility in treating inflammatory conditions .

Data Table: Biological Activities of Pyrazole Derivatives

Q & A

Q. What are the optimal synthetic routes for 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as condensation of tert-butyl hydrazine with substituted phenyl precursors, followed by formylation at the 4-position. Key variables include:

- Temperature control : Higher temperatures (>100°C) during cyclization improve ring closure but may risk decomposition of sensitive intermediates .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in pyrazole ring formation .

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the aldehyde derivative, with yields ranging from 45–65% depending on steric hindrance from the tert-butyl group .

Q. How is the structural integrity of this compound validated experimentally?

Combined spectroscopic and crystallographic methods are employed:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the phenyl and pyrazole rings (typically 5–15°) .

- NMR spectroscopy : Distinct signals for the aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and tert-butyl group (δ 1.3–1.5 ppm) confirm regiochemistry .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (260.3 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond angles or torsional strains may arise due to:

- Dynamic disorder : Use low-temperature (100 K) X-ray data collection to minimize thermal motion artifacts .

- Software refinement : SHELXL (via Hirshfeld atom refinement) corrects for electron density misassignments, particularly around the bulky tert-butyl group .

- Cross-validation : Compare results with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers in experimental data .

Q. What strategies are effective in analyzing the compound’s reactivity for functionalization at the aldehyde position?

The aldehyde group undergoes nucleophilic addition, but steric hindrance from the tert-butyl group requires tailored approaches:

- Grignard reactions : Use bulky organometallic reagents (e.g., tert-butyl magnesium bromide) to minimize side reactions .

- Protection-deprotection : Temporarily convert the aldehyde to an acetal using ethylene glycol and p-toluenesulfonic acid, enabling subsequent functionalization .

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to optimize reaction times .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound in medicinal chemistry?

Focus on modifying the tert-butyl and phenyl substituents while preserving the pyrazole-aldehyde core:

- Bioisosteric replacement : Substitute tert-butyl with cyclopropyl or trifluoromethyl groups to assess effects on lipophilicity and target binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .

- In vitro assays : Test derivatives for cytotoxicity (MTT assay) and selectivity against cancer cell lines (e.g., MCF-7, HeLa) .

Methodological Challenges

Q. How should researchers address instability issues during storage or handling?

The aldehyde group is prone to oxidation and moisture sensitivity:

- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive reactions .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to identify decomposition pathways .

Q. What computational tools are recommended for predicting physicochemical properties?

- Lipinski’s Rule of Five : Calculate logP (2.8–3.5), molecular weight, and hydrogen bond donors/acceptors using ChemAxon or Molinspiration .

- Solubility prediction : COSMO-RS simulations correlate with experimental solubility in DMSO or ethanol .

- Toxicity profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity risks .

Data Interpretation and Reproducibility

Q. How can conflicting biological activity data be reconciled across studies?

- Dose-response curves : Ensure consistent molar concentrations (µM range) and controls (e.g., DMSO vehicle) .

- Assay variability : Cross-validate results using orthogonal methods (e.g., Western blot vs. ELISA for protein inhibition) .

- Metadata reporting : Document solvent purity, cell passage numbers, and incubation times to enhance reproducibility .

Advanced Analytical Techniques

Q. What crystallographic software packages are best suited for resolving disorder in the tert-butyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.